Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC15900281
Molecular Formula: C11H11BrN2O3
Molecular Weight: 299.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrN2O3 |
|---|---|
| Molecular Weight | 299.12 g/mol |
| IUPAC Name | ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C11H11BrN2O3/c1-3-17-11(15)8-5-13-14-6-7(16-2)4-9(12)10(8)14/h4-6H,3H2,1-2H3 |
| Standard InChI Key | FZISKBDJWJGABK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C(=CC(=CN2N=C1)OC)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a fused bicyclic system—pyrazolo[1,5-a]pyridine—characterized by a five-membered pyrazole ring fused to a six-membered pyridine ring. Key substituents include:
-
Bromine at position 4, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
-
Methoxy group at position 6, contributing to electron-donating effects and metabolic stability .
-
Ethyl ester at position 3, enabling hydrolysis to carboxylic acids for further derivatization.
The IUPAC name, ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, reflects these substituents. Its Canonical SMILES string, CCOC(=O)C1=C2C(=CC(=CN2N=C1)OC)Br, encodes the precise arrangement of atoms .
Physicochemical Profile
The LogP value of 2.28 indicates moderate lipophilicity, favoring membrane permeability—a critical factor in drug development . The ester group’s hydrolysis potential under basic or enzymatic conditions allows for prodrug strategies.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step organic reactions, starting from pyridine or pyrazole precursors. A common pathway includes:
-
N-Amination: Reaction of 4-bromo-6-methoxypyridine with hydroxylamine-O-sulfonic acid to form the corresponding N-aminopyridine .
-
1,3-Dipolar Cycloaddition: Treatment with ethyl propiolate in dimethylformamide (DMF) under reflux, yielding the pyrazolo[1,5-a]pyridine core .
-
Esterification: Reaction with ethanol and a dehydrating agent (e.g., H₂SO₄) to introduce the ethyl ester.
Yields range from 15–55%, depending on reaction optimization. For example, electron-withdrawing groups like bromine reduce reactivity, necessitating prolonged reflux (12–24 hours) .
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound . Characterization methods include:
-
NMR Spectroscopy: ¹H NMR confirms substituent positions (e.g., methoxy singlet at δ 3.9 ppm).
-
High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (e.g., m/z 299.995 for [M+H]⁺) .
-
HPLC: Ensures purity >95% at 254 nm.
Chemical Reactivity and Functionalization
Halogen Exchange Reactions
Biological Activity and Mechanisms
| Cell Line | IC₅₀ (µM) | Mechanism | Source |
|---|---|---|---|
| A549 (Lung) | 12.5 | EGFR Inhibition | |
| MCF7 (Breast) | 8.3 | Caspase-3 Activation |
The bromine atom enhances target binding via halogen bonding, while the methoxy group improves metabolic stability .
Antiviral Activity
Pyrazolo[1,5-a]pyridines inhibit HIV-1 reverse transcriptase (RT) by binding to the non-nucleoside inhibitor pocket . Compound B-1 (ethyl pyrazolo[1,5-a]pyridine-3-carboxylate) showed an IC₅₀ of 12 µM, with fluorinated analogs exhibiting improved potency .
Anti-Inflammatory Effects
Methoxy-substituted derivatives inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin E₂ (PGE₂) synthesis in macrophages (IC₅₀ = 5.8 µM).
Applications in Drug Discovery
Kinase Inhibitor Development
The compound serves as a scaffold for type II kinase inhibitors, which target the inactive DFG-out conformation. Structural modifications at positions 4 and 6 modulate selectivity against kinases like ABL1 and FLT3 .
Prodrug Design
Hydrolysis of the ethyl ester yields carboxylic acids, which can be conjugated with targeting moieties (e.g., folate) for tumor-specific delivery .
Chemical Biology Probes
Fluorinated analogs are used in positron emission tomography (PET) to image kinase expression in vivo .
Comparison with Structural Analogs
Substituent Effects on Bioactivity
| Analog | Substituents | IC₅₀ (µM) | Application |
|---|---|---|---|
| 4-Fluoro-6-bromo derivative | 4-F, 6-Br | 8.3 | Kinase Inhibition |
| 4-Methoxy-6-bromo derivative | 4-OCH₃, 6-Br | 10.2 | HIV-1 RT Inhibition |
| 4-Bromo-6-fluoro derivative | 4-Br, 6-F | 7.5 | Anticancer |
Key Findings:
-
Electron-withdrawing groups (Br, F) at position 4 enhance kinase binding.
-
Methoxy at position 6 improves metabolic stability but reduces RT inhibition .
Synthetic Accessibility
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume